molecular formula C12H14F3N5 B2569807 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(trifluoromethyl)piperidine CAS No. 2415509-95-2

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(trifluoromethyl)piperidine

Cat. No.: B2569807
CAS No.: 2415509-95-2
M. Wt: 285.274
InChI Key: JJNLWQURKNSFKG-UHFFFAOYSA-N
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Description

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(trifluoromethyl)piperidine is a heterocyclic compound that contains a triazolopyrimidine core and a piperidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This reaction yields the intermediate 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, which can then be further functionalized to introduce the piperidine ring and the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave irradiation and catalyst-free conditions has been explored to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the triazolopyrimidine core.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyrimidine core, while substitution reactions can introduce various functional groups onto the piperidine ring.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(trifluoromethyl)piperidine is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine ring provides additional sites for functionalization and interaction with biological targets .

Properties

IUPAC Name

5-methyl-7-[4-(trifluoromethyl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5/c1-8-6-10(20-11(18-8)16-7-17-20)19-4-2-9(3-5-19)12(13,14)15/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNLWQURKNSFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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